1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with fluorobenzenesulfonyl and fluorophenylmethyl groups
Preparation Methods
The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. Common synthetic routes include:
Cyclization Reactions: Utilizing diol-diamine coupling reactions catalyzed by ruthenium (II) complexes.
Amination Reactions: Palladium-catalyzed amination of aryl chlorides under aerobic conditions.
Decarboxylative Annulation: Using glycine-based diamines and aldehydes under iridium-based catalysis.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing cost-effective and eco-friendly processes.
Chemical Reactions Analysis
1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can influence cellular signaling and function.
Comparison with Similar Compounds
Similar compounds to 1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE include:
- 1-[(3-fluorophenyl)sulfonyl]piperazine
- 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can result in unique chemical properties and biological activities.
Properties
Molecular Formula |
C17H18F2N2O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(3-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18F2N2O2S/c18-15-4-1-3-14(11-15)13-20-7-9-21(10-8-20)24(22,23)17-6-2-5-16(19)12-17/h1-6,11-12H,7-10,13H2 |
InChI Key |
BMUFDHLEXHZYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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